molecular formula C7H10O2 B8762134 Bicyclo[2.2.1]hept-5-ene-2,3-diol CAS No. 20224-38-8

Bicyclo[2.2.1]hept-5-ene-2,3-diol

Cat. No. B8762134
CAS RN: 20224-38-8
M. Wt: 126.15 g/mol
InChI Key: TZLWRLOYRRZECT-UHFFFAOYSA-N
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Patent
US07507522B2

Procedure details

A 1-L round bottom flask was charged under nitrogen with 450 mL of tert-butanol, 30 mL pyridine, 92 g (1 mol) of norbornadiene, 257.4 g of a 50% aqueous solution of 4-methylmorpholine-N-oxide (Sigma-Aldrich Chemical Company, Milwaukee, Wis.) and 6 mL of a 4% aqueous solution of osmium tetroxide (Sigma-Aldrich Chemical Company). This mixture was heated at reflux overnight. The solution was cooled to room temperature and treated with 3 g of sodium hydrosulfite and 30 g of Florisil. The pH of the solution was adjusted to 7 by addition of aqueous HCl. The mixture was stirred and filtered through Celite. The filtrate was concentrated on a rotary evaporator to remove most of the organic solvents. The remaining solution was acidified to pH 1-2 and extracted with ether. The ether extracts were washed with saturated aqueous sodium chloride solution, dried over anhydrous magnesium sulfate and concentrated to give 65.3 g (52%) of the desired product as a white solid judged sufficiently pure for subsequent transformation. Another sample prepared by the same procedure had 1H-NMR (ppm, CDCl3, major isomer): δ 1.60 (1H, dp, J=9.5, 2.0 Hz), 1.87 (1H, d, J=9.0 Hz), 2.67 (2H, p, J=2.0 Hz), 3.68 (2H, d, J=2.0 Hz), 6.01 (2H, t, J=2.0 Hz). 13C—NMR (ppm, CDCl3, major isomer): δ 42.4, 48.2, 69.1, 136.6. (Exo/exo isomer to endolendo isomer ratio was 97:3 by 1H-NMR analysis.)
Name
norbornadiene
Quantity
92 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
30 g
Type
reactant
Reaction Step Three
Quantity
3 g
Type
catalyst
Reaction Step Three
Yield
52%

Identifiers

REACTION_CXSMILES
[C:1]12[CH2:7][C:4](CC1)=[CH:3][CH:2]=2.C[N+]1([O-])[CH2:14][CH2:13][O:12]CC1.[O-:16][Si]([O-])=O.[Mg+2].Cl>[Os](=O)(=O)(=O)=O.S(S([O-])=O)([O-])=O.[Na+].[Na+].N1C=CC=CC=1.C(O)(C)(C)C>[OH:16][CH:14]1[CH:13]([OH:12])[CH:7]2[CH2:4][CH:3]1[CH:2]=[CH:1]2 |f:2.3,6.7.8|

Inputs

Step One
Name
norbornadiene
Quantity
92 g
Type
reactant
Smiles
C12=CC=C(CC1)C2
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[N+]1(CCOCC1)[O-]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Os](=O)(=O)(=O)=O
Name
Quantity
30 mL
Type
solvent
Smiles
N1=CC=CC=C1
Name
Quantity
450 mL
Type
solvent
Smiles
C(C)(C)(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
30 g
Type
reactant
Smiles
[O-][Si](=O)[O-].[Mg+2]
Name
Quantity
3 g
Type
catalyst
Smiles
S(=O)([O-])S(=O)[O-].[Na+].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
This mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
filtered through Celite
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
to remove most of the organic solvents
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
WASH
Type
WASH
Details
The ether extracts were washed with saturated aqueous sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
OC1C2C=CC(C1O)C2
Measurements
Type Value Analysis
AMOUNT: MASS 65.3 g
YIELD: PERCENTYIELD 52%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.